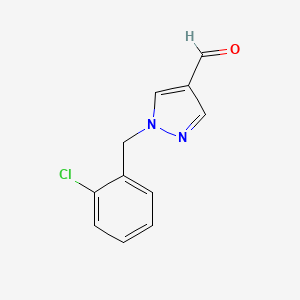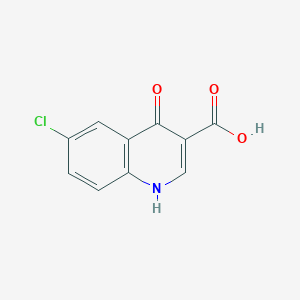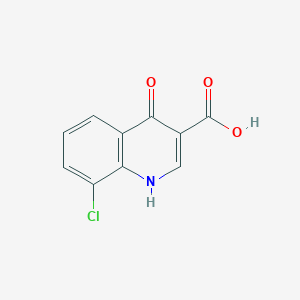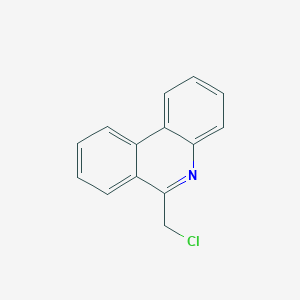
6-(Chloromethyl)phenanthridine
Descripción general
Descripción
6-(Chloromethyl)phenanthridine is a chemical compound with the molecular formula C14H10ClN and a molecular weight of 227.69 . It is a derivative of phenanthridine, a nitrogen heterocyclic compound that forms the basis of DNA-binding fluorescent dyes through intercalation .
Synthesis Analysis
The synthesis of 6-(Chloromethyl)phenanthridine involves the addition of 6-(Chloromethyl)phenanthridine to calix4arene or 1,3-dimethoxy-p-tert-butylcalix4arene . The outcome of the reaction is determined by the amount of 6-(Chloromethyl)phenanthridine added to the reaction mixture .Molecular Structure Analysis
The molecular structure of 6-(Chloromethyl)phenanthridine was determined using single-crystal X-ray diffraction . The structure was further confirmed by the results of molecular dynamics simulations .Chemical Reactions Analysis
The chemical reactions involving 6-(Chloromethyl)phenanthridine have been studied extensively. For instance, the synthesis of phenanthridinone scaffolds involves aryl-aryl, N-aryl, and biaryl coupling reactions, decarboxylative amidations, and photocatalyzed reactions .Physical And Chemical Properties Analysis
6-(Chloromethyl)phenanthridine is a chemical compound with the molecular formula C14H10ClN and a molecular weight of 227.69 .Aplicaciones Científicas De Investigación
Phenanthridine Derivatives: Biological Activity and DNA Binding
Phenanthridine derivatives, including 6-(Chloromethyl)phenanthridine, have gained significant interest due to their biological activity and efficient DNA binding capability. These derivatives have been used as DNA- and RNA-fluorescent markers and cell viability probes. Their renewed scientific interest is partly attributed to the discovery of phenanthridine alkaloids and their antiparasitic and antitumor properties (Tumir, Radić Stojković, & Piantanida, 2014).
Synthesis and Chemical Properties
The synthesis and chemical properties of phenanthridine derivatives are of great interest in the field of organic chemistry. For instance, the visible-light-catalyzed cyclization of 2-isocyanobiphenyls with arylsulfonyl chlorides has been used to synthesize 6-aryl substituted phenanthridines (Gu et al., 2014). Additionally, the synthesis of 6-trichloromethylphenanthridines using benzoyl peroxide promoted cyclization reaction of 2-isocyanobiphenyls with carbon tetrachloride represents a novel utilization of phenanthridine compounds (Zhou et al., 2016).
Applications in Drug Synthesis and Biochemistry
6-(Chloromethyl)phenanthridine derivatives have been explored for their potential in drug synthesis and biochemistry. The synthesis of various derivatives has been investigated to understand their structure-activity relationships, especially in the context of antitumor properties (Janin et al., 1993). These studies are crucial for developing new therapeutic agents based on phenanthridine chemistry.
DNA Binding Studies
The ability of phenanthridine derivatives to bind with DNA has been extensively studied. A novel liquid crystalline phenanthridine derivative showed significant DNA binding capability, comparable to ethidium bromide, a gold standard compound for DNA binding studies (Vadivel et al., 2021).
Mecanismo De Acción
Target of Action
6-(Chloromethyl)phenanthridine is a biochemical used in proteomics research Phenanthridine derivatives have been found to exhibit significant antibacterial action against streptococcus spp .
Mode of Action
A study found that a phenanthridine derivative, hck20, likely achieved its bacterial inhibition by influencing the permeability of bacterial cell walls via interacting with streptococcal penicillin-binding proteins (pbps) .
Biochemical Pathways
Given its potential antibacterial activity, it may interfere with bacterial cell wall synthesis or other essential processes in bacteria .
Result of Action
Phenanthridine derivatives have been found to inhibit the proliferation of various human cancer cells in a dose-dependent manner .
Action Environment
The action of 6-(Chloromethyl)phenanthridine can be influenced by various environmental factors. For instance, the amount of 6-(Chloromethyl)phenanthridine added to a reaction mixture can determine the outcome of the reaction . .
Safety and Hazards
Direcciones Futuras
The future directions for the study of 6-(Chloromethyl)phenanthridine and its derivatives include the development of new synthetic methodologies, as well as novel compounds of pharmaceutical interest . There is also interest in synthesizing difluoromethylated phenanthridines from aryl-substituted difluoromethylborates .
Propiedades
IUPAC Name |
6-(chloromethyl)phenanthridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN/c15-9-14-12-7-2-1-5-10(12)11-6-3-4-8-13(11)16-14/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIFHMKCDDVTICL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N=C2CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50278530 | |
| Record name | 6-(chloromethyl)phenanthridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50278530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49732327 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
6-(Chloromethyl)phenanthridine | |
CAS RN |
40484-36-4 | |
| Record name | NSC8011 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8011 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-(chloromethyl)phenanthridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50278530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(chloromethyl)phenanthridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



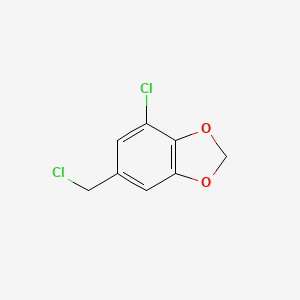

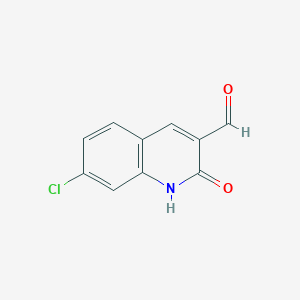

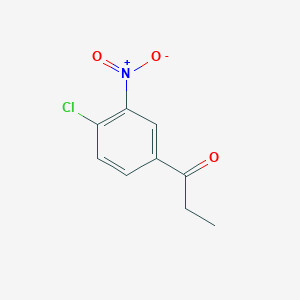
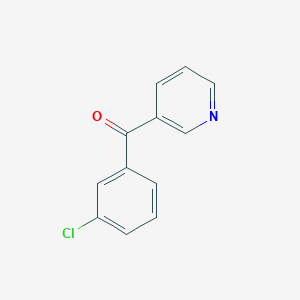

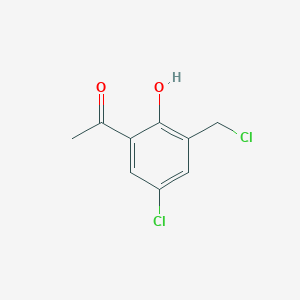
![1-[1-(4-chlorophenyl)-1H-pyrazol-4-yl]ethanone](/img/structure/B3024812.png)
